Acetyl-Coenzyme A (sodium salt)
Description
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite in cellular biochemistry, serving as a critical substrate in the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and post-translational protein acetylation. The sodium salt form of Acetyl-CoA is widely utilized in research due to its enhanced stability and solubility compared to the free acid form . Structurally, Acetyl-CoA consists of an acetyl group linked to coenzyme A via a thioester bond, with the sodium counterion stabilizing the molecule in aqueous solutions . Its roles span energy production (via oxidation in the TCA cycle), lipid biosynthesis (as a precursor for malonyl-CoA), and epigenetic regulation (via histone acetylation) .
Properties
Molecular Formula |
C23H38N7NaO17P3S |
|---|---|
Molecular Weight |
832.6 g/mol |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
InChI Key |
XGCDESRMLMCTPI-QJBWUGSNSA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Detailed Data Table of Preparation Methods
Analytical and Purification Techniques
- Ion Exchange Chromatography: Used to purify enzymatically synthesized acetyl-Coenzyme A by exploiting its charge properties.
- Reverse-Phase Chromatography: Employed in chemical synthesis to separate acetyl-Coenzyme A from coenzyme A and other side products.
- Size Exclusion Chromatography (SEC): Utilized in mechanistic studies to analyze enzyme complexes and acetylation status.
- Immunoblotting: Applied to detect lysine acetylation in enzymatic regulation studies.
Chemical Reactions Analysis
Acetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl groups that enter the Krebs cycle.
Reduction: It can be reduced in certain biochemical pathways.
Substitution: It participates in acetyl transfer reactions where the acetyl group is transferred to other molecules.
Common reagents used in these reactions include pyruvate, long-chain fatty acids, and certain amino acids . The major products formed from these reactions are acetyl groups, which are crucial for energy production and biosynthesis .
Scientific Research Applications
Acetyl-Coenzyme A (sodium salt) has numerous scientific research applications:
Mechanism of Action
Acetyl-Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed by the oxidative decarboxylation of pyruvate in mitochondria and participates in the Krebs cycle . It also acts as a precursor for the synthesis of fatty acids and the neurotransmitter acetylcholine . The molecular targets and pathways involved include pyruvate carboxylase, acetyltransferases, and acyltransferases .
Comparison with Similar Compounds
Key Differences :
- Substrate Specificity : Yeast acetyl-CoA synthetase (ACS) shows strict specificity for acetate and propionate, with a 2-fold lower Km for acetate compared to propionate .
- Biosynthetic Pathways : Malonyl-CoA is synthesized directly from Acetyl-CoA via ACC, a biotin-dependent enzyme regulated by citrate and phosphorylation .
Functional Analogues: Sodium Acetate
Sodium acetate, a sodium salt of acetic acid, serves as a precursor for intracellular Acetyl-CoA via ACS-mediated activation. Key comparisons include:
Functional Overlap: Sodium acetate supplementation increases intracellular acetyl-CoA levels, mimicking the effects of exogenous Acetyl-CoA sodium salt but with delayed kinetics due to the need for ACS activity .
Enzymatic Roles: ACC vs. Acetyl-CoA Synthetase
Acetyl-CoA Carboxylase (ACC) and Acetyl-CoA Synthetase (ACS) are pivotal enzymes in Acetyl-CoA metabolism:
Species-Specific Variations :
- Yeast ACS has a higher specific activity (44 units/mg) compared to mammalian isoforms and exhibits greater thermal stability .
- ACC isoforms in grasses are targeted by commercial herbicides, highlighting evolutionary divergence in enzyme structure .
Analytical Methodologies for Quantification
Accurate measurement of Acetyl-CoA is critical for metabolic studies. A comparison of common assays is shown below:
Recent Advances : LC-MS/MS offers unparalleled specificity, distinguishing Acetyl-CoA from isotopologues and structural analogs like propionyl-CoA .
Biological Activity
Acetyl-Coenzyme A (Acetyl-CoA) is a pivotal metabolite in various biochemical pathways, acting as a key substrate in the synthesis and degradation of fatty acids, amino acids, and carbohydrates. The sodium salt form enhances its solubility and stability, making it suitable for various biological applications. This article explores the biological activity of Acetyl-CoA, focusing on its enzymatic roles, regulatory mechanisms, and implications in health and disease.
1. Enzymatic Functions
Acetyl-CoA serves as a substrate for several critical enzymes involved in metabolic pathways:
- Krebs Cycle : Acetyl-CoA enters the Krebs cycle (TCA cycle) to produce ATP through oxidative phosphorylation. It combines with oxaloacetate to form citrate, initiating a series of reactions that release energy.
- Fatty Acid Synthesis : In lipogenesis, Acetyl-CoA is converted into malonyl-CoA by acetyl-CoA carboxylase, which is crucial for fatty acid synthesis.
- Protein Acetylation : Acetyl-CoA is involved in post-translational modifications of proteins via acetylation, impacting gene expression and cellular signaling pathways .
2. Regulatory Mechanisms
The activity of Acetyl-CoA is tightly regulated by several factors:
- Acetylation : Enzymes such as acetyl-CoA synthetase are regulated through lysine acetylation, which alters their activity based on cellular conditions. For instance, studies have shown that lysine acetylation can modulate the activity of AMP-forming acetyl-CoA synthetases in both prokaryotic and eukaryotic organisms .
- Substrate Availability : The concentrations of acetate and CoA influence the production of Acetyl-CoA. High levels of acetate can drive the synthesis of Acetyl-CoA through the action of acetyl-CoA synthetase .
3. Biological Distribution
The distribution of Acetyl-CoA varies across different tissues, reflecting its metabolic roles:
| Organ | CoA Concentration (nmol/mg protein) | Acetyl-CoA Concentration (nmol/mg protein) |
|---|---|---|
| Liver | 0.872 ± 0.122 | 0.194 ± 0.038 |
| Kidney | 0.191 ± 0.062 | 0.013 ± 0.006 |
| Brain | 0.079 ± 0.024 | 0.028 ± 0.011 |
| Plasma | 0.009 ± 0.001 | 0.0003 ± 0.0001 |
This table illustrates how tissue-specific concentrations reflect distinct metabolic activities in response to physiological and pathological states .
Case Study: Hepatotoxicity and Recovery
Research involving rats exposed to thioacetamide (TAA), a hepatotoxic compound, demonstrated significant changes in CoA and Acetyl-CoA levels across various organs. Following TAA exposure, while liver recovery was noted, the concentrations of both CoA and Acetyl-CoA remained significantly lower than control levels even after recovery periods, indicating persistent metabolic alterations due to toxicity .
Case Study: Mitochondrial Dysfunction
In a study examining mitochondrial DNA mutations associated with diseases like Leigh syndrome, researchers found altered levels of Acetyl-CoA in cybrid cells with mitochondrial dysfunction compared to wild-type cells. This suggests that disruptions in mitochondrial function can significantly impact Acetyl-CoA metabolism, potentially contributing to disease pathology .
5. Conclusion
Acetyl-Coenzyme A (sodium salt) plays a crucial role in cellular metabolism through its involvement in energy production, biosynthetic processes, and protein modifications. Its biological activity is regulated by various mechanisms that ensure metabolic flexibility under different physiological conditions. Understanding these processes is vital for elucidating the roles of Acetyl-CoA in health and disease.
This comprehensive overview highlights the importance of Acetyl-CoA in biological systems and underscores the need for further research into its regulatory mechanisms and potential therapeutic applications.
Q & A
Q. What are the critical physicochemical properties of acetyl-coenzyme A (sodium salt) relevant to experimental design?
Acetyl-coenzyme A (sodium salt) has a molecular formula of and a molecular weight of 875.52 g/mol. It is highly soluble in water (≥100 mg/mL) and should be stored at -20°C in lyophilized powder form to maintain stability. Solutions are stable for up to two weeks at -20°C in neutral to slightly acidic conditions (pH 3–7) .
Q. How does acetyl-coenzyme A function in central metabolic pathways?
Acetyl-coenzyme A is a pivotal metabolite in the citric acid cycle, lipid biosynthesis, and histone acetylation. It is generated via mitochondrial pyruvate oxidation, fatty acid β-oxidation, or amino acid catabolism. In the citric acid cycle, it condenses with oxaloacetate to form citrate, initiating energy production and biosynthetic precursor generation .
Q. What methods are recommended for quantifying acetyl-coenzyme A in biological samples?
UV absorbance at 259 nm (extinction coefficient: 15,400 Mcm in phosphate buffer, pH 7) is a standard method for quantification. Enzymatic assays using citrate synthase or phosphotransacetylase-coupled systems can also be employed for specificity .
Q. How should researchers handle acetyl-coenzyme A to avoid degradation?
Reconstitute lyophilized powder in ultra-pure water or buffer (pH 6–7) and aliquot to minimize freeze-thaw cycles. Avoid prolonged exposure to alkaline conditions (>pH 8) or elevated temperatures (>4°C). Use protective equipment (gloves, lab coat) due to its hygroscopic nature .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis of acetyl-coenzyme A for in vitro assays?
Acetyl-coenzyme A is enzymatically synthesized using coenzyme A (CoA), acetyl phosphate, and phosphotransacetylase. Key parameters include:
Q. What experimental strategies resolve contradictions in acetyl-coenzyme A’s role under salt stress?
Under salt stress, acetyl-coenzyme A carboxylase (ACC) activity may decline, reducing fatty acid synthesis. Conflicting data on lipid profiles can be addressed by:
- Multi-omics Integration : Combine proteomics (e.g., ACC abundance) with lipidomics to correlate enzyme levels with metabolite flux.
- Isotopic Tracing : Use -labeled glucose or acetate to track carbon partitioning into lipids vs. oxidative pathways .
Q. How can acetyl-coenzyme A’s role in histone acetylation be studied methodologically?
- In Vitro Assays : Incubate histone acetyltransferase (HAT) enzymes with acetyl-coenzyme A and histone substrates. Quantify acetylation via Western blot (anti-acetyl-lysine antibodies) or mass spectrometry.
- Cellular Studies : Use acetyl-coenzyme A analogs (e.g., -labeled) with LC-MS to trace site-specific histone modifications .
Q. What controls are essential for troubleshooting enzyme activity assays involving acetyl-coenzyme A?
- Negative Controls : Omit acetyl-coenzyme A or use heat-inactivated enzymes to confirm substrate dependence.
- Interference Checks : Test for non-specific hydrolysis of acetyl-coenzyme A using thioesterase inhibitors (e.g., iodoacetamide).
- Standard Curves : Include known concentrations of acetyl-coenzyme A to validate detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
